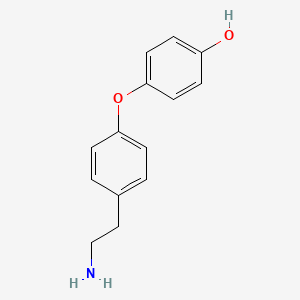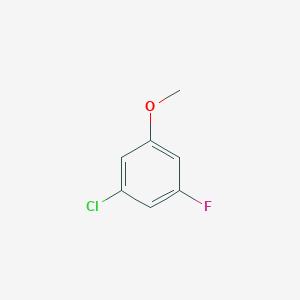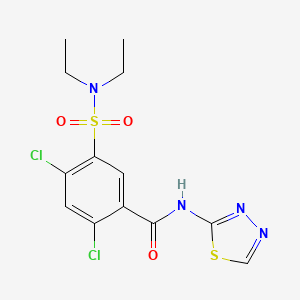
Thyronamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyronamines (TAMs) are a class of endogenous signaling compounds that exhibit structural similarity to the thyroid hormone L-thyroxine . They were initially discovered in the early 1950s and have been the focus of basic and clinical research due to their numerous prompt pharmacological effects . These effects include metabolic depression, hypothermia, negative chronotropy, negative inotropy, hyperglycemia, reduction of the respiratory quotient, ketonuria, and reduction of fat mass .
Synthesis Analysis
The proposed biosynthesis of thyronamines from thyroid hormones would require decarboxylation and more or less extensive deiodination . Deiodinases (Dio1, Dio2, and Dio3) catalyze the removal of iodine from their substrates .Molecular Structure Analysis
Thyronamines’ structure is identical to that of thyroid hormone and deiodinated thyroid hormone derivatives, except that thyronamines do not possess a carboxylate group . Two representatives of thyronamines, namely 3-iodothyronamine (3-T 1 AM) and thyronamine (T 0 AM), have been detected in vivo .Chemical Reactions Analysis
Thyronamines interact with a class of G protein-coupled receptors called trace-amine associated receptors . They also interact with several aminergic receptors and non-GPCR targets such as transient receptor potential channels, mitochondrial proteins, and the serum thyronamine-binding protein apolipoprotein B100 .Physical And Chemical Properties Analysis
The physical and chemical properties of thyronamines are largely determined by their chemical structure, which is identical to that of thyroid hormone and deiodinated thyroid hormone derivatives, except for the absence of a carboxylate group .Mecanismo De Acción
Thyronamines have been shown to induce various prompt effects, such as metabolic depression, hypothermia, negative chronotropy, negative inotropy, hyperglycemia, reduction of the respiratory quotient, ketonuria, and reduction of fat mass . They have also revealed promising therapeutic potential because they represent the only endogenous compounds inducing hypothermia as a prophylactic or acute treatment of stroke .
Direcciones Futuras
Thyronamines have already revealed promising therapeutic potential because they represent the only endogenous compounds inducing hypothermia as a prophylactic or acute treatment of stroke . Future research will likely focus on further elucidating the physiological roles of thyronamines and exploring their therapeutic potential .
Propiedades
Número CAS |
500-78-7 |
|---|---|
Nombre del producto |
Thyronamine |
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
4-[4-(2-aminoethyl)phenoxy]phenol |
InChI |
InChI=1S/C14H15NO2/c15-10-9-11-1-5-13(6-2-11)17-14-7-3-12(16)4-8-14/h1-8,16H,9-10,15H2 |
Clave InChI |
OVUVNKDANCKDCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O |
SMILES canónico |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O |
Otros números CAS |
500-78-7 |
Sinónimos |
HCl of thyronamine p-(p-(2-aminoethyl)phenoxy)phenol thyronamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[4-[2-Hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1227373.png)


![1-[2-(Hydroxymethyl)-1-benzimidazolyl]-3-(1-indolyl)-2-propanol](/img/structure/B1227380.png)
![2-[3-[2-furanyl(oxo)methyl]-1-indolyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1227381.png)
![2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile](/img/structure/B1227383.png)
![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester](/img/structure/B1227384.png)
![N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]-2-furancarboxamide](/img/structure/B1227385.png)


![6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1227388.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1227397.png)
![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)